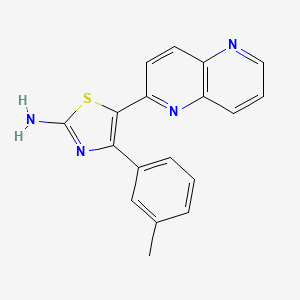

4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine

Description

4-(3-Methylphenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 3-methylphenyl group at position 4 and a 1,5-naphthyridine moiety at position 4. The 1,3-thiazole ring is a sulfur- and nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 1,5-naphthyridine group enhances π-π stacking interactions in biological systems, while the 3-methylphenyl substituent contributes steric bulk and modulates electronic properties.

Properties

Molecular Formula |

C18H14N4S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

4-(3-methylphenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H14N4S/c1-11-4-2-5-12(10-11)16-17(23-18(19)22-16)15-8-7-13-14(21-15)6-3-9-20-13/h2-10H,1H3,(H2,19,22) |

InChI Key |

DKLCXLVLUXDLJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=NC4=C(C=C3)N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: Introduction of the 3-methylphenyl and 1,5-naphthyridin-2-yl groups can be done through nucleophilic substitution reactions.

Amine Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Substitution Reactions

The thiazole ring and naphthyridine moiety in 4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine provide reactive sites for nucleophilic and electrophilic substitutions. For example:

-

Amino group reactivity : The primary amine at position 2 of the thiazole ring undergoes alkylation or acylation under mild conditions, enabling the introduction of functional groups for enhanced solubility or target affinity.

-

Halogenation : Electrophilic substitution at the naphthyridine ring’s aromatic positions has been reported, though specific halogenation conditions (e.g., catalysts, solvents) remain underexplored in available literature.

Cycloaddition Reactions

The compound’s conjugated system participates in [3+2] and [4+2] cycloadditions:

-

Click chemistry : The naphthyridine moiety may act as a dipolarophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazole-linked derivatives. This strategy is widely used to generate combinatorial libraries for biological screening.

-

Diels-Alder reactivity : Preliminary studies suggest potential for electron-deficient dienophiles to react with the thiazole ring, though yields and regioselectivity require optimization.

Redox Reactions

Redox transformations are pivotal for modulating the compound’s electronic properties:

-

Oxidation : The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Such modifications can alter metabolic stability and bioavailability.

-

Reduction : Limited data exist on catalytic hydrogenation of the naphthyridine ring, though partial reduction could enhance π-stacking interactions in drug-receptor binding.

Comparative Reaction Data

The table below contrasts reaction protocols for structurally similar heterocyclic compounds, highlighting methodologies that may be adaptable to this compound:

| Compound Class | Reaction Type | Conditions | Yield (%) | Reference Model |

|---|---|---|---|---|

| 1,2,4-Triazole derivatives | Microwave-assisted | 150–170°C, 5–30 min | 70–97 |

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored as a potential drug candidate for various diseases, given the biological activities of related compounds.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and biological activity. Below is a detailed comparison:

Thiazole-Based Analogs

2.1.1. GW780159X (4-(3-Chlorophenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine)

- Structural Difference : The 3-methylphenyl group in the target compound is replaced with a 3-chlorophenyl group.

- Biological Relevance: GW780159X co-crystallizes with Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) at 2.4 Å resolution, confirming its role as a kinase inhibitor . Physicochemical Properties: The Cl substituent increases molecular polarity (cLogP reduction) compared to the methyl analog, affecting solubility and membrane permeability.

Table 1: Comparison of Thiazole Derivatives

Thiadiazole-Based Analogs

2.2.1. 5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

- Structural Difference : Replaces the 1,3-thiazole core with a 1,3,4-thiadiazole ring.

- Biological Activity: 1,3,4-Thiadiazoles are associated with insecticidal and fungicidal properties, suggesting divergent applications compared to thiazole-based compounds .

2.2.2. 3-(6-Methoxypyridin-2-Yl)-1,2,4-Thiadiazol-5-Amine

- Structural Difference : Features a 1,2,4-thiadiazole core and a methoxypyridine substituent.

- Impact: Solubility: The methoxy group improves aqueous solubility compared to aryl-substituted thiazoles . Bioactivity: Limited data, but 1,2,4-thiadiazoles are explored for antimicrobial and antitumor applications .

Table 2: Thiadiazole vs. Thiazole Derivatives

Research Implications and Limitations

- Electronic and Steric Effects : The 3-methyl group in the target compound may reduce binding affinity compared to GW780159X in kinase targets due to weaker electron-withdrawing effects .

- Heterocycle Flexibility : Thiazoles generally exhibit greater metabolic stability than thiadiazoles, which may influence pharmacokinetics .

- Data Gaps : Direct comparative studies (e.g., IC₅₀ values, cytotoxicity) between the target compound and analogs are absent in available literature, necessitating further experimental validation.

Biological Activity

The compound 4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine (CAS 144606-03-1) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is with a molecular weight of approximately 318.396 g/mol. The structure features a thiazole ring connected to a naphthyridine moiety and a methylphenyl group, which contributes to its unique biological properties .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 318.396 g/mol |

| Solubility | Varies by solvent |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Evaluation

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The compound demonstrated an IC50 value in the micromolar range, indicating potent cytotoxicity against these cancer cell lines.

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action :

- The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission.

In Vitro Studies :

- A study reported an IC50 value for AChE inhibition at approximately 2.7 µM, demonstrating strong inhibitory activity .

Antimicrobial Activity

Preliminary evaluations have also suggested that this compound exhibits antimicrobial properties. Various thiazole derivatives have been linked to antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Summary of Key Findings

| Activity Type | IC50 Value | Reference |

|---|---|---|

| Anticancer (MCF-7) | Micromolar range | |

| AChE Inhibition | 2.7 µM | |

| Antimicrobial Activity | Not specified |

Computational Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into the structural requirements for activity and guide further modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-methylphenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like thiourea derivatives and α-haloketones. For example, 1,3,4-thiadiazole analogs are often synthesized via the Pinner reaction, where aminothiadiazoles react with substituted carbonyl compounds under acidic conditions . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., H₂SO₄). Yield improvements are achieved by controlling stoichiometry and employing microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodology : X-ray diffraction (XRD) is critical for resolving crystal packing and bond angles, as demonstrated for structurally related 1,3,4-thiadiazole derivatives . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylphenyl groups).

- Mass spectrometry : High-resolution MS for molecular ion validation.

- FTIR : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Prioritize assays based on structural analogs. For example, 1,3,4-thiadiazoles with naphthyridine moieties often exhibit antimicrobial or kinase-inhibitory activity. Use:

- Microplate assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 10–100 µM concentrations.

- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) via fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like Gaussian or COMSOL Multiphysics enable virtual screening of solvents, catalysts, and temperatures. For example, ICReDD’s reaction path search algorithms combine quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, activation energy) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodology :

Dose-response validation : Repeat assays with stricter controls (e.g., cell viability via MTT assay).

Structural analogs : Compare activity trends with derivatives (e.g., fluorobenzyl vs. methylphenyl substitutions) to identify SAR patterns .

In silico docking : Use AutoDock Vina to model ligand-target interactions and explain variability (e.g., binding affinity differences due to naphthyridine orientation) .

Q. How do researchers design experiments to minimize variables while capturing key physicochemical properties?

- Methodology : Apply statistical experimental design (DoE). For example:

- Factorial design : Vary parameters like temperature, pH, and reactant ratios to identify significant factors affecting solubility or stability .

- Response Surface Methodology (RSM) : Optimize conditions for properties like logP (e.g., using HPLC-measured retention times) .

Q. What advanced spectroscopic techniques elucidate electronic properties of the naphthyridine-thiazole system?

- Methodology :

- UV-Vis spectroscopy : Analyze π→π* transitions to assess conjugation between naphthyridine and thiazole rings.

- Cyclic voltammetry : Measure redox potentials to determine HOMO/LUMO energies for photochemical applications .

Methodological Resources

- Synthetic Guidance : Reference crystallographic data from Acta Crystallographica Section E for bond-length validation .

- Data Analysis : Use tools like Python’s SciPy or R for statistical modeling of experimental results .

- Safety Protocols : Follow waste-handling guidelines for thiazole/amine intermediates, including neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.